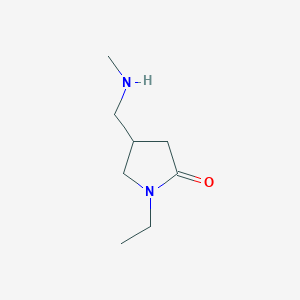
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17FN2O2 . It has a molecular weight of 252.28 . The compound is also known as 1-(2-amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains a fluorophenyl group and an aminoethyl group attached to the pyrrolidine ring .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a storage temperature of 2-8°C . The compound’s InChI code is 1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H .
Aplicaciones Científicas De Investigación
Antibacterial Properties : Egawa et al. (1984) synthesized compounds related to the query compound, particularly focusing on amino- and hydroxy-substituted cyclic amino groups. They discovered that some compounds showed significant antibacterial activities, which were more active than enoxacin, a known antibiotic. This indicates potential applications of these compounds in developing new antibacterial drugs (Egawa et al., 1984).
Fluorescent pH Sensing : A study by Yang et al. (2013) on a heteroatom-containing organic fluorophore demonstrated its potential as a fluorescent pH sensor. This compound, with intramolecular charge transfer and aggregation-induced emission characteristics, can switch its emission in response to protonation and deprotonation, suggesting its use in detecting acidic and basic environments (Yang et al., 2013).
Carboxyl-Protecting Group in Peptide Chemistry : Chantreux et al. (1984) described the use of a group closely related to the query compound for carboxyl-protection in amino acids and peptides, highlighting its stability and mild deprotection conditions (Chantreux et al., 1984).
Influenza Neuraminidase Inhibition : Wang et al. (2001) developed potent inhibitors of influenza neuraminidase based on pyrrolidine core structures. Their findings suggest the utility of these compounds in developing antiviral medications (Wang et al., 2001).
Enantioselective Reductions : Research by Talma et al. (1985) on chiral macrocyclic 1,4-dihydropyridines, a category related to the query compound, explored their use in enantioselective reductions. This has implications for stereochemically controlled synthesis in organic chemistry (Talma et al., 1985).
Aurora Kinase Inhibition for Cancer Treatment : A study by ヘンリー,ジェームズ (2006) identified compounds with potential as Aurora kinase inhibitors, suggesting their utility in cancer treatment (ヘンリー,ジェームズ, 2006).
Phosphine-Catalyzed Annulation : Zhu et al. (2003) reported the use of organic phosphine catalysts for [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This indicates potential applications in organic synthesis (Zhu et al., 2003).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOMOILFCBLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661399 | |
| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
886364-02-9 | |
| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886364-02-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)








![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)